1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine
Description
Properties
IUPAC Name |
1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-3-5-13(6-4-12)11-15-14-7-9-16(2)10-8-14/h3-6,14-15H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWKHHXNKKLBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
Reductive amination between 1-methylpiperidin-4-one and 4-methylbenzylamine represents the most direct route to 1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine. This one-pot process involves imine formation followed by reduction, typically employing sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C). The reaction proceeds under mild conditions (25–50°C) in polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), achieving yields of 70–85%.
Critical Parameters
- Stoichiometry: A 1.2:1 molar ratio of 4-methylbenzylamine to ketone prevents diketone side product formation.
- Catalyst Loading: Pd/C at 5 wt% optimizes hydrogenation efficiency without over-reduction.
- Acid Additives: Acetic acid (0.1–0.5 eq) protonates the imine intermediate, accelerating reduction.
Industrial-Scale Optimization
Patent CN115124457B discloses a continuous flow system for analogous piperazine derivatives, utilizing residence times of 15–30 minutes and pressures of 2–5 bar to enhance throughput. Applying this to this compound synthesis could reduce batch variability and improve purity (>98% by HPLC).
Solid-Phase Synthesis
Solvent-Free Coupling
Adapting methodology from CN103980230A, 4-methylbenzyl chloride reacts with 1-methylpiperidin-4-amine in a solid-phase grinding apparatus under solvent-free conditions. The process involves:
- Mechanochemical grinding of reactants with potassium carbonate (K2CO3) at 25°C for 30 minutes.
- Extraction with hot ethanol to isolate the crude product.
- Recrystallization from hexane/ethyl acetate (3:1) to achieve 76–82% purity.
Advantages
- Eliminates solvent waste, aligning with green chemistry principles.
- Short reaction time (30 minutes vs. 8 hours for solution-phase).
Limitations
Catalytic Hydrolysis of Nitriles
Nano-ZnO-Mediated Hydrolysis
A two-step approach from CN103980230A involves:
- Synthesis of 4-(4-Methylpiperazine-1-Methyl)Benzonitrile:
- Hydrolysis to Amide:
Yield Enhancement
- With Nano-ZnO: 88.4% yield (10.3 g product).
- Without Nano-ZnO: 46.4% yield, highlighting the catalyst’s role in stabilizing the tetrahedral intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 82°C (reflux) |
| Time | 8 hours |
| Catalyst Loading | 1.8 wt% nano-ZnO |
| Solvent Ratio | iPrOH:H2O = 33:1 |
Protective Group Strategies
Boc Protection/Deprotection
For oxygen-sensitive intermediates, tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen enables selective functionalization:
- Boc Protection: React 1-methylpiperidin-4-amine with di-tert-butyl dicarbonate (Boc2O) in THF.
- Alkylation: Couple with 4-methylbenzyl bromide using K2CO3 in DMF.
- Deprotection: Treat with trifluoroacetic acid (TFA) in DCM to remove Boc.
Yield Profile
| Step | Yield (%) |
|---|---|
| Boc Protection | 92 |
| Alkylation | 78 |
| Deprotection | 95 |
| Overall | 68 |
Comparative Analysis of Methods
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 85 | 98 | High |
| Solid-Phase | 76 | 89 | Moderate |
| Catalytic Hydrolysis | 88 | 94 | High |
| Boc Strategy | 68 | 97 | Low |
Environmental Impact
- Solid-Phase Synthesis reduces solvent use by 100% compared to solution-phase.
- Nano-ZnO Catalysis decreases reaction time by 50%, lowering energy consumption.
Reaction Optimization Strategies
Solvent Screening
Testing polar aprotic solvents (DMF, DMSO) for reductive amination showed:
Temperature Profiling
- Reductive Amination: Yields plateau at 40°C; higher temperatures degrade the imine intermediate.
- Hydrolysis: Nano-ZnO efficacy drops below 70°C due to reduced surface activity.
Industrial Applications and Patents
Patent CN115124457B’s continuous hydrogenation system achieves 90% conversion in 20 minutes for related piperazines, suggesting adaptability to this compound. Key industrial considerations include:
- Catalyst Recycling: Nano-ZnO retains 85% activity after five cycles.
- Waste Management: Solid-phase methods generate 0.5 kg waste/kg product vs. 3.2 kg for solution-phase.
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Drug Development
1-Methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine serves as a scaffold for developing new pharmacological agents, particularly in the context of neuropharmacology. Its structural features allow it to interact with various receptors, making it a candidate for studying receptor-ligand interactions.
Case Study: Neuropeptide Receptors
Research has demonstrated that derivatives of this compound can act as agonists or antagonists for neuropeptide FF receptors (NPFF1-R and NPFF2-R). These receptors are implicated in pain modulation and opioid-induced hyperalgesia. A study reported a series of guanidino-piperidines based on this scaffold that exhibited varying affinities for NPFF receptors, suggesting potential therapeutic applications in pain management and opioid addiction treatment .
| Compound | NPFF1-R Ki (nM) | NPFF2-R Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| 7b | 487 ± 117 | Not specified | N/A |
| 46 | 81 ± 17 | Not specified | N/A |
| 53a | 30 ± 5 | 112 ± 19 | 3.7-fold (NPFF2) |
Anticancer Research
The compound has also been investigated for its potential anticancer properties. Its structure suggests it may inhibit key signaling pathways involved in tumor growth.
Case Study: Kinase Inhibition
In vitro studies have shown that derivatives of this compound can inhibit various kinases, which play crucial roles in cancer cell proliferation. For example, one study highlighted its effectiveness against leukemia cell lines, where it induced apoptosis through the inhibition of critical survival pathways .
| Compound Name | Activity | Mechanism of Action |
|---|---|---|
| Compound A | Moderate | Inhibition of kinase activity |
| Compound B | Significant | Induction of apoptosis via signaling pathway |
Neuropharmacological Studies
Given its ability to modulate neurotransmitter systems, this compound is also being explored for its effects on neurological disorders. The piperidine structure is known to facilitate interactions with dopamine and serotonin receptors, making it a candidate for studying mood disorders and schizophrenia.
Research Findings
Preliminary studies indicate that modifications to the piperidine ring can enhance selectivity and potency against specific receptor subtypes, potentially leading to the development of novel antidepressants or antipsychotics.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
1-Benzyl-N-methylpiperidin-4-amine
- Structure : Replaces the 4-methylbenzyl group with a benzyl moiety.
- Properties : The absence of the methyl group on the phenyl ring reduces steric hindrance and lipophilicity compared to the target compound. This analog has been studied as a precursor in chromene-carboxamide syntheses, suggesting applications in medicinal chemistry .
- Key Difference : Benzyl substituents generally exhibit lower metabolic stability due to increased susceptibility to oxidative degradation compared to 4-methylbenzyl groups.
N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine
- Structure : Features a nitro group on the benzyl ring.
- This compound has a higher molecular weight (325.4 g/mol) and may exhibit distinct pharmacokinetic profiles .
1-Methyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine
- Structure : Substitutes the 4-methylbenzyl group with a tetrahydrofuran (THF)-derived alkyl chain.
- Properties : The THF group introduces polarity and hydrogen-bonding capacity, improving aqueous solubility. This modification is relevant for tuning pharmacokinetic properties, such as absorption and distribution .
Aromatic Ring Modifications
1-Methyl-N-((8-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl)methyl)piperidin-4-amine
- Structure: Incorporates a quinoline moiety instead of a simple phenyl ring.
- This analog was synthesized via multistep routes involving intermediates like 17 and 19, with characterization by NMR and HRMS .
N-[3-(4-Chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine
- Structure : Features a chlorophenyl group and a branched alkyl chain.
- This compound has a molecular weight of 308.9 g/mol and moderate aqueous solubility (33.5 µg/mL at pH 7.4) .
Functional Group Additions
4-(Benzo[d]oxazol-2-yl)-1-methyl-N-(2-(prop-2-ynyloxy)phenyl)piperidin-4-amine
- Structure : Adds a benzoxazole ring and propargyloxy group.
- Properties : The benzoxazole moiety confers rigidity and fluorescence properties, useful in imaging studies. The propargyl group enables click chemistry applications, such as bioconjugation .
N-(3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amine
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
1-Methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine, also known as N-Methyl-1-(4-methylbenzyl)piperidin-4-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by its piperidine structure, which is commonly associated with various pharmacological activities. The presence of the 4-methylphenyl group contributes to its lipophilicity and receptor-binding properties, potentially enhancing its biological efficacy.
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can modulate the activity of receptors and enzymes, leading to various physiological effects. The exact pathways are context-dependent and may vary based on the target cells or tissues involved.
Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar piperidine derivatives possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 0.025 |
| N-acylpiperidine derivative | S. aureus | 0.0039 |
| Another piperidine derivative | P. aeruginosa | >100 |
Anti-inflammatory Properties
The compound has been investigated for anti-inflammatory effects, which are crucial in treating various chronic inflammatory conditions. The modulation of inflammatory pathways through receptor interaction suggests potential therapeutic applications in inflammatory diseases .
Neuropharmacological Effects
Given the structural similarities to other neuroactive compounds, research is exploring the potential of this compound in neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for further investigation in neuropharmacology .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Antimicrobial Screening : A study examining a series of piperidine derivatives found that modifications at specific positions significantly enhanced antibacterial activity against E. coli and S. aureus. The introduction of electron-donating groups increased efficacy, demonstrating structure-activity relationships (SAR) that could be applicable to this compound .
- Neuroprotective Studies : Research on similar piperidine compounds indicated neuroprotective effects in animal models of neurodegeneration, suggesting that this class of compounds may offer therapeutic benefits in conditions like Alzheimer's disease .
Research Findings
Recent investigations into the synthesis and biological evaluation of piperidine derivatives have yielded promising results:
- Synthesis : Novel synthetic methodologies have been developed to create derivatives with enhanced biological profiles.
- Biological Evaluation : In vitro studies demonstrated selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating a potential for targeted cancer therapies .
Q & A
Basic Question: What are the optimal synthetic routes for 1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine, and how can purity be maximized?
Answer:
The synthesis typically involves reductive amination between 4-methylpiperidine and 4-methylbenzylamine derivatives. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .
- Catalysts : Sodium triacetoxyborohydride (STAB) is preferred for its mild conditions and high selectivity for secondary amine formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol yields >95% purity .
Basic Question: How is the structure of this compound validated experimentally?
Answer:
A multi-technique approach is critical:
- X-ray crystallography : Resolve the piperidine ring conformation and substituent geometry using SHELX (for refinement) and CCDC deposition .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the absence of rotamers (δ 2.3 ppm for N-methyl, δ 4.1 ppm for benzyl CH₂) .
- HRMS : Match the molecular ion peak ([M+H]⁺ at m/z 247.204) to theoretical values .
Advanced Question: What mechanistic insights exist for its oxidation or degradation under physiological conditions?
Answer:
Studies on analogous piperidines (e.g., 1-[(4-chlorophenyl)methyl]piperidin-4-amine) reveal:
- Permanganate oxidation : Proceeds via a radical mechanism, forming hydroxylated intermediates. DFT analysis identifies transition states at the C4 position of the piperidine ring .
- Degradation pathways : LC-MS/MS detects N-dealkylation products under acidic conditions, requiring stabilization via buffered solutions (pH 7.4) .
Advanced Question: How do structural modifications influence its pharmacological activity (e.g., MAO inhibition)?
Answer:
- Key pharmacophores : The N-methyl group enhances blood-brain barrier penetration, while the 4-methylbenzyl moiety increases MAO-B selectivity .
- SAR studies : Replacing the benzyl group with pyridine (e.g., N-allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine) reduces potency by 70%, highlighting steric and electronic constraints .
- In vitro assays : Use recombinant MAO-A/B enzymes with kynuramine as a substrate; IC₅₀ values <100 nM indicate high efficacy .
Advanced Question: How can contradictions in biological activity data across studies be resolved?
Answer:
Common pitfalls and solutions include:
- Assay variability : Validate enzyme sources (e.g., human vs. rat MAO-B) and normalize activity to positive controls (e.g., selegiline) .
- Stereochemical considerations : Chiral HPLC (Chiralpak IA column) separates enantiomers, as R-configuration often shows 3x higher activity .
- Metabolic interference : Pre-incubate compounds with liver microsomes to identify CYP450-mediated deactivation .
Advanced Question: What computational strategies predict binding modes to neurological targets?
Answer:
- Docking studies : Use AutoDock Vina with serotonin transporter (SERT) PDB 5I6X. The piperidine nitrogen forms a salt bridge with Asp98 .
- MD simulations : AMBER force fields reveal stable binding over 100 ns, with RMSD <2 Å for the benzyl group .
- QSAR models : Hammett σ values for substituents on the benzyl ring correlate with logP and IC₅₀ (R² >0.85) .
Advanced Question: How can enantiomeric purity be achieved for in vivo studies?
Answer:
- Chiral resolution : Use preparative SFC (supercritical CO₂ with 20% ethanol) to isolate enantiomers (>99% ee) .
- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries during reductive amination to favor R-enantiomer formation .
- Validation : Circular dichroism (CD) at 220 nm confirms absolute configuration .
Advanced Question: What interdisciplinary applications exist beyond pharmacology?
Answer:
- Materials science : Incorporate into metal-organic frameworks (MOFs) via amine coordination; enhances CO₂ adsorption by 40% vs. unmodified MOFs .
- Biochemical probes : Fluorescent tagging (e.g., BODIPY at the piperidine N) enables live-cell imaging of amine transporter dynamics .
Advanced Question: What strategies mitigate toxicity in preclinical development?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
